O-prop-2-enyl hexanethioate
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Overview
Description
S-prop-2-en-1-yl butanethioate: is an organic compound with the molecular formula C9H16OS . It is known for its distinct odor profile and is used in various applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-prop-2-en-1-yl butanethioate typically involves the reaction of butanethioic acid with prop-2-en-1-ol under specific conditions. This reaction is often carried out in the presence of a catalyst to facilitate the esterification process .
Industrial Production Methods: In industrial settings, the production of S-prop-2-en-1-yl butanethioate may involve a one-pot, solvent-free, and catalyst-free synthesis method. This method is advantageous as it reduces the environmental impact and simplifies the production process .
Chemical Reactions Analysis
Types of Reactions: S-prop-2-en-1-yl butanethioate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols .
Scientific Research Applications
S-prop-2-en-1-yl butanethioate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential biological activities and interactions with various biological receptors.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and antioxidant activities.
Industry: Utilized in the production of fragrances and flavoring agents due to its distinct odor profile .
Mechanism of Action
The mechanism by which S-prop-2-en-1-yl butanethioate exerts its effects involves its interaction with specific molecular targets and pathways. For instance, it may interact with olfactory receptors to produce its characteristic odor. Additionally, its chemical structure allows it to participate in various biochemical reactions, influencing its biological activities .
Comparison with Similar Compounds
Prop-2-en-1-one based compounds: These compounds share a similar structural framework and exhibit comparable chemical properties.
S-allyl-l-cysteine sulfoxide: Another sulfur-containing compound with distinct biological activities.
Uniqueness: S-prop-2-en-1-yl butanethioate is unique due to its specific combination of a thioester functional group and an allyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various applications, particularly in the fragrance and flavor industry .
Properties
Molecular Formula |
C9H16OS |
---|---|
Molecular Weight |
172.29 g/mol |
IUPAC Name |
O-prop-2-enyl hexanethioate |
InChI |
InChI=1S/C9H16OS/c1-3-5-6-7-9(11)10-8-4-2/h4H,2-3,5-8H2,1H3 |
InChI Key |
AAZYSSVFOKJVHU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=S)OCC=C |
Origin of Product |
United States |
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